molecular formula C16H12FNO2 B1338325 4-Cyano-3-fluorophenyl 4-ethylbenzoate CAS No. 86776-50-3

4-Cyano-3-fluorophenyl 4-ethylbenzoate

Cat. No. B1338325
CAS RN: 86776-50-3
M. Wt: 269.27 g/mol
InChI Key: CDXMJQJMSJCJLU-UHFFFAOYSA-N
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Description

The compound "4-Cyano-3-fluorophenyl 4-ethylbenzoate" is a derivative of benzoate esters, which are known for their diverse applications in materials science, particularly in the field of liquid crystals. The presence of cyano and fluoro substituents on the phenyl ring can significantly influence the physical properties and phase behavior of the compound, making it a subject of interest for researchers in the field of organic chemistry and materials science.

Synthesis Analysis

The synthesis of related compounds, such as 3-fluoro-4-cyanophenyl 4'-n-alkylbenzoates, involves the preparation of monotropic nematic phases and the measurement of transition temperatures and melting enthalpies . Although the exact synthesis of "4-Cyano-3-fluorophenyl 4-ethylbenzoate" is not detailed in the provided papers, similar synthetic strategies could be employed, such as the use of a nematic mixture of 4-n-alkoxyphenyl 4'-n-alkylcyclohexane-1'-carboxylates to achieve the desired ester functionality .

Molecular Structure Analysis

The molecular structure of compounds closely related to "4-Cyano-3-fluorophenyl 4-ethylbenzoate" has been elucidated using techniques such as X-ray crystallography. For instance, the crystal structure of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile was confirmed by X-ray studies, revealing intramolecular hydrogen bonding and C–H⋯N intermolecular hydrogen bonds . These structural insights are crucial for understanding the molecular interactions and packing in the solid state, which directly affect the material's properties.

Chemical Reactions Analysis

The reactivity of cyano and fluoro-substituted compounds is well-documented, with the cyano group often participating in nucleophilic addition reactions and the fluoro group affecting the electron density of the aromatic ring. For example, 4-chloro-2-fluoro-5-nitrobenzoic acid has been used as a multireactive building block for the synthesis of various heterocyclic scaffolds . Although not directly related to "4-Cyano-3-fluorophenyl 4-ethylbenzoate," these studies highlight the potential reactivity of the cyano and fluoro groups in facilitating the formation of diverse heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of "4-Cyano-3-fluorophenyl 4-ethylbenzoate" can be inferred from studies on similar compounds. For instance, the presence of cyano and fluoro substituents is known to influence the transition temperatures, melting enthalpies, birefringence, bulk viscosity, and dielectric anisotropy of liquid crystalline materials . Additionally, the optical properties of related compounds bearing electron-withdrawing groups have been investigated, showing that these substituents can lead to solvatochromism and crystallochromism in fluorescence . These properties are essential for the application of such materials in optoelectronic devices.

Scientific Research Applications

Polymer Synthesis and Properties

Ethyl 4-vinyl-α-cyano-β-phenylcinnamate, synthesized from 4-ethylbenzoic acid, is an innovative monomer used for creating functional polymers. These polymers, when homopolymerized or copolymerized with other materials like styrene, exhibit unique properties beneficial for various applications in materials science (Sumida & Vogl, 1981).

Liquid Crystal Dynamics

Studies on the molecular dynamics of 4-cyano-3-fluorophenyl 4-butylbenzoate in silicon nanopores have revealed complex behaviors, including flip-flop and reptation-like motions. These findings are significant for understanding liquid crystal behaviors in confined spaces, which is crucial for advanced display technologies and nanoscale materials research (Rozwadowski et al., 2014).

Polymorphism in Liquid Crystals

Research on 4-cyano-3-fluorophenyl 4′-n-octylbenzoate has provided insights into liquid-like and solid-like polymorphism. The study employed differential scanning calorimetry, polarizing microscopy, and other techniques to understand the phase transition behavior of this compound, adding to the knowledge base of material science, especially in the field of liquid crystals (Juszyńska-Gałązka et al., 2017).

Crystallization Kinetics

The crystallization kinetics of 4-cyano-3-fluorophenyl 4-butylbenzoate, especially in the context of cold crystallization, have been extensively studied. These findings are crucial for understanding the behavior of liquid crystals under different thermal conditions, impacting the development of new materials with specific crystallization properties (Rozwadowski et al., 2015).

Safety And Hazards

The compound has been classified under GHS07 and has a signal word of "Warning" . The hazard statement is H302 . The precautionary statements are P280-P305+P351+P338 .

properties

IUPAC Name

(4-cyano-3-fluorophenyl) 4-ethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO2/c1-2-11-3-5-12(6-4-11)16(19)20-14-8-7-13(10-18)15(17)9-14/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDXMJQJMSJCJLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50545759
Record name 4-Cyano-3-fluorophenyl 4-ethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50545759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyano-3-fluorophenyl 4-ethylbenzoate

CAS RN

86776-50-3
Record name 4-Cyano-3-fluorophenyl 4-ethylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86776-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Cyano-3-fluorophenyl 4-ethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50545759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
C Li, Y Huang, X Zhang, Y Zhao… - … Sustainable Chemistry & …, 2021 - ACS Publications
… to systematically investigate the • OH-initiated oxidation kinetics and mechanism of three LCMs (4-cyanophenyl 4-ethylbenzoate (CEB), 4-cyano-3-fluorophenyl 4-ethylbenzoate (CEB-F)…
Number of citations: 28 pubs.acs.org
Y Huo, Z An, M Li, J Jiang, Y Zhou, J Xie… - Journal of …, 2024 - Elsevier
… this work, we investigated the reaction mechanisms and kinetics of three typical LCMs (4-cyano-3,5-difluorophenyl 4-ethylbenzoate (CEB-2F), 4-cyano-3-fluorophenyl 4-ethylbenzoate (…
Number of citations: 4 www.sciencedirect.com
CJ Chen, BW Huang, PJ Tseng, ZY Yang, X Huang… - Polymers, 2021 - mdpi.com
… Then, a fluorine-containing liquid crystal (4-cyano-3-fluorophenyl 4-ethylbenzoate (4CFE)) was incorporated into the TPEE mixture via solvent blending to modify and enhance the water …
Number of citations: 1 www.mdpi.com
CW Chen, ZY Yang, HC Yang, YZ Hsieh, C Liu… - Polymer, 2021 - Elsevier
… terephthalate (r-PET) containing varying amounts of 1,6-hexanediamine (HDA) (0%, 1%, 3%, and 5%) was selected as host and LC 4-cyano-3-fluorophenyl 4-ethylbenzoate (4CFE) as …
Number of citations: 2 www.sciencedirect.com
M Oh-e, K Kondo, Y Kando - Molecular Crystals and Liquid Crystals …, 1994 - Taylor & Francis
… Reviewing the results in the experiments showed that 4-cyano3-fluorophenyl-4’-ethylbenzoate in LTR-6 had the most influence on the … 4-cyano-3-fluorophenyl-4’-ethylbenzoate …
Number of citations: 1 www.tandfonline.com
Y Zhan, Q Jin, H Lin, D Tao, LL Yung, J Sun, Y He - Water Research, 2023 - Elsevier
… However, it has been reported that 4-cyano-3,5-difluorophenyl 4-ethylbenzoate, 4-cyano-3-fluorophenyl 4-ethylbenzoate, and 4-cyanophenyl 4-ethylbenzoate exhibiting high long-…
Number of citations: 1 www.sciencedirect.com
J Ge, B Du, M Shen, Z Feng, L Zeng - Environmental Pollution, 2023 - Elsevier
Liquid crystal monomers (LCMs) are a class of organic compounds with diphenyl or dicyclohexane as the skeleton structure, which are widely used in the manufacturing of liquid crystal …
Number of citations: 1 www.sciencedirect.com
J Zhou, S Zuo, Y Wang, R An, S Zheng, L Cao… - Environment …, 2023 - Elsevier
Over a third of the global chemical production and sales occurred in China, which make effective assessment and management for chemicals produced by China’s chemical industry …
Number of citations: 0 www.sciencedirect.com
Y Huo, M Li, J Jiang, Y Zhou, Y Ma, J Xie, M He - Environmental Pollution, 2023 - Elsevier
… We calculated the O 3 -initiated reaction rate constant of 4-cyano-3-fluorophenyl 4-ethylbenzoate (CEB-F) by variational transition state theory in the latest research (Huo et al., 2023). …
Number of citations: 2 www.sciencedirect.com
X Guo, L An, Y Liu, W Ye, C Chang - Liquid Crystals, 2023 - Taylor & Francis
… 4-Cyano-3-fluorophenyl 4-Ethylbenzoate (purity 99.79%, denoted as LC3) is a white solid at room temperature with a melting point of 77.86C, and its structural formula is shown in …
Number of citations: 1 www.tandfonline.com

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